[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride
Overview
Description
“[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride” is a compound that has been studied for its potential applications . It is a salt that can be obtained from the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid . This process yields the salts 4-(4-methoxyphen-yl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Molecular Structure Analysis
The molecular structure of this compound is complex. In one of the salts formed during synthesis, a combination of four O—H O, four N—H O, one C—H O, and one C—H (arene) hydrogen bonds link the six independent components into complex sheets .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 307.22 and a molecular formula of C13H20Cl2N2O2 . It is a solid at room temperature and is soluble in water .Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis of related compounds involving piperazine derivatives to explore their chemical structures and potential applications. This research demonstrates the versatility of piperazine-based compounds in chemical synthesis and their potential utility in various fields, including medicinal chemistry and material science (Wang Xiao-shan, 2011).
Pharmacological Applications
- Research into piperazine derivatives, similar in structure to the compound , has led to insights into their pharmacological potential, including their roles as antihistamines and their application in allergy treatment, showcasing the broad therapeutic potential of such compounds (Y. Singh, S. Pande, B. Singh, Veerma Ram, A. Bhandari, 2012).
Antimicrobial Activity
- Some studies have synthesized novel piperazine compounds to evaluate their antimicrobial efficacy, indicating the significant role these derivatives play in developing new antimicrobial agents. This highlights the importance of such compounds in combating microbial resistance and developing new therapeutic strategies (Seda Fandaklı, Serap Başoğlu, H. Bektaş, Meltem Yolal, A. Demirbaş, S. Karaoglu, 2012).
Material Science and Chemistry
- Another area of application is in the synthesis of novel compounds for use in material science, where the unique properties of piperazine derivatives can lead to the development of new materials with specific characteristics suitable for a wide range of applications (J. Reiter, P. Trinka, F. Bartha, L. Pongó, Balázs Volk, G. Simig, 2012).
Crystallography and Molecular Structure
- The crystal structure studies of piperazine derivatives offer insights into their molecular configuration, which is crucial for understanding their chemical behavior and potential interactions in biological systems. This research is fundamental for the design of new drugs and materials with tailored properties (K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath, 2017).
Safety and Hazards
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.2ClH/c1-18-12-4-2-11(3-5-12)15-8-6-14(7-9-15)10-13(16)17;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEZSFJOOSZPEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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